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Compound of Interest

Compound Name: N-Nitroso-N-methylurethane

Cat. No.: B032213 Get Quote

This guide provides a comprehensive overview of the toxicological data for N-Nitroso-N-
methylurethane (NMUT). As researchers, scientists, and drug development professionals, our

commitment to precision is paramount. In compiling this document, it became evident that while

N-Nitroso-N-methylurethane is a recognized potent carcinogen, the vast body of detailed,

quantitative, and mechanistic research in the public domain has been conducted on its close

structural analog, N-Nitroso-N-methylurea (NMU).

Both NMUT and NMU are direct-acting SN1-type methylating agents that do not require

metabolic activation to exert their genotoxic effects. They both ultimately generate the same

reactive intermediate, the methyldiazonium ion, which is responsible for DNA alkylation.[1] Due

to this shared mechanism and its extensive use in establishing key principles of chemical

carcinogenesis, NMU serves as the primary reference compound in toxicological literature.

Therefore, to provide the in-depth, field-proven insights required, this guide will present data

specific to N-Nitroso-N-methylurethane wherever available. For sections requiring detailed

experimental protocols and extensive quantitative data, we will draw upon the robust and

comprehensive dataset for N-Nitroso-N-methylurea, clearly identifying it as the analogue. This

approach ensures scientific integrity while delivering the practical, in-depth understanding

necessary for professionals in the field.

Chemical Identity and Physicochemical Properties
Understanding the fundamental properties of a compound is the bedrock of toxicological

assessment. Both NMUT and NMU are characterized by the N-nitroso group, which imparts
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significant chemical reactivity.

Property
N-Nitroso-N-
methylurethane (NMUT)

N-Nitroso-N-methylurea
(NMU)

CAS Number 615-53-2[2] 684-93-5[3]

Molecular Formula C₄H₈N₂O₃[2] C₂H₅N₃O₂[3]

Molecular Weight 132.12 g/mol [2] 103.08 g/mol [3]

Appearance Yellow to pink liquid or solid[2] Pale yellow crystalline solid[4]

Stability

Unstable; sensitive to light and

heat. Decomposes in aqueous

solutions, with stability being

pH-dependent.[2]

Sensitive to humidity and light.

Decomposes in water, with

alkaline hydrolysis producing

diazomethane.[5]

Primary Hazard
Potent carcinogen, mutagen,

and alkylating agent.[2]

Potent carcinogen, mutagen,

and teratogen.[3][4]

Mechanism of Action: The Path to Genotoxicity
The toxicity of N-Nitroso-N-methylurethane is a direct consequence of its ability to alkylate

nucleophilic sites within the cell, most critically on DNA. This process does not require

enzymatic activation, a key feature of direct-acting carcinogens.

Causality of Experimental Choice: The study of direct-acting alkylating agents like NMUT and

NMU is foundational to carcinogenesis research because their mode of action is clear and

quantifiable. Unlike compounds requiring complex metabolic activation, their effects can be

directly correlated to exposure and the subsequent chemical reactions with cellular

macromolecules. This allows for the precise study of DNA adduct formation, repair, and the

resulting mutations that initiate cancer.

Spontaneous Decomposition and Formation of the
Ultimate Carcinogen
Under physiological conditions (aqueous environment, neutral pH), NMUT undergoes

spontaneous decomposition. The process involves the formation of a highly reactive
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methyldiazonium ion (CH₃N₂⁺). This cation is a powerful electrophile and is considered the

"ultimate carcinogen" responsible for transferring a methyl group to cellular nucleophiles. The

analogous decomposition of NMU also yields this same reactive species.
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Caption: Decomposition of NMUT and NMU to the methyldiazonium ion.

DNA Adduct Formation: The Molecular Lesion
The methyldiazonium ion alkylates DNA at several positions, but the most critical lesions from a

mutagenic and carcinogenic standpoint are formed at oxygen atoms of the DNA bases.[6]

O⁶-methylguanine (O⁶-MeG): This is the most significant pro-mutagenic lesion. During DNA

replication, O⁶-MeG preferentially mispairs with thymine instead of cytosine. If not repaired
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before cell division, this leads to a permanent G:C → A:T transition mutation in the next

generation of cells.[3][7] The persistence of O⁶-MeG in the DNA of a specific tissue is often

correlated with the organotropic (organ-specific) carcinogenic effect of the compound.[8]

O⁴-methylthymine (O⁴-MeT): This lesion can also cause mispairing, leading to T:A → C:G

transitions.

N⁷-methylguanine (N⁷-MeG) and N³-methyladenine (N³-MeA): These are the most abundant

adducts formed.[9] While less directly mutagenic than O-alkylated adducts, they can

destabilize the glycosidic bond, leading to depurination and the formation of apurinic (AP)

sites. These AP sites are non-instructional and can lead to mutations during error-prone

repair.

Cellular Response: DNA Repair Pathways
The cell is not a passive target. A sophisticated network of DNA repair pathways exists to

counteract the damage inflicted by alkylating agents. The efficiency and fidelity of these

pathways determine whether a cell survives, undergoes apoptosis, or acquires a permanent

mutation.

O⁶-Methylguanine-DNA Methyltransferase (MGMT): This is a "suicide" enzyme that provides

the primary defense against O⁶-MeG lesions. MGMT directly transfers the methyl group from

the O⁶ position of guanine to one of its own cysteine residues.[10][11] This action restores

the guanine base in a single, error-free step. However, the MGMT protein is consumed in the

reaction and must be resynthesized. Tissues with low intrinsic MGMT activity or where the

MGMT pool has been depleted by high exposure are at a much greater risk of mutation.[10]

Base Excision Repair (BER): This pathway is responsible for removing N-alkylated adducts

like N⁷-MeG and N³-MeA. A specific DNA glycosylase (e.g., AAG) recognizes and excises

the damaged base, creating an AP site. This site is then processed by other enzymes (AP

endonuclease, DNA polymerase, DNA ligase) to restore the correct DNA sequence.[6][9]
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Caption: DNA damage and repair pathways following exposure to NMUT.

Carcinogenicity
N-Nitroso-N-methylurethane is classified as a Group 2B carcinogen by the International

Agency for Research on Cancer (IARC), meaning it is possibly carcinogenic to humans.[12]

This classification is based on sufficient evidence of carcinogenicity in experimental animals.
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The closely related NMU is classified as Group 2A, probably carcinogenic to humans, reflecting

the extensive evidence of its carcinogenicity in at least 10 animal species, including monkeys.

[7][13] It is a multi-potent carcinogen, inducing tumors in a wide variety of organs depending on

the species, dose, and route of administration.[7][12]

Summary of Carcinogenicity Data (from NMU Studies)
The following table summarizes representative findings from animal bioassays using NMU,

which demonstrate its potent and broad-spectrum carcinogenic activity.

Species/Str
ain

Route Dose
Target
Organs

Tumor
Incidence

Reference

Sprague-

Dawley Rat
Intravenous

50 mg/kg (at

50 days of

age)

Mammary

Gland

73%

(Mammary

Carcinomas)

[3]

BUF/N Rat Intravenous

50 mg/kg (at

50 days of

age)

Mammary

Gland

89%

(Mammary

Carcinomas)

[3]

Syrian

Golden

Hamster

Intraperitonea

l

30 mg/kg

(single dose)

Forestomach,

Liver

53%

(Forestomach

Papillomas),

17% (Liver

Tumors)

[8][12]

Wistar Rat Intragastric

100 mg/kg

(3x/week for

16 weeks)

Stomach

Significant

induction of

gastric

tumors

[7]

Mouse
Skin

Application

(Dose not

specified)
Skin

Malignant

Skin Tumors
[12]

Genotoxicity and Mutagenicity
NMUT and NMU are potent mutagens, a direct result of their ability to form pro-mutagenic DNA

adducts. Their genotoxic potential has been confirmed in a wide range of in vitro and in vivo
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assays.

Summary of Genotoxicity Data
Assay Type System Result Key Findings Reference

Ames Test

(Bacterial

Reverse

Mutation)

Salmonella

typhimurium
Positive

Induces

mutations,

particularly base-

pair substitutions

consistent with

G:C → A:T

transitions.

[14][15]

COMET Assay

(Single Cell Gel

Electrophoresis)

CHOK1 Cells Positive

Induces DNA

strand breaks.

Melatonin

showed a slight

anticlastogenic

(break-

preventing)

effect.

[16]

Micronucleus

Test
In vivo (Mice) Positive

Indicates

clastogenic

(chromosome

breaking) or

aneugenic

(chromosome

loss) effects.

[17]

Mutagenesis

Assay

Human

Fibroblasts

Weakly

Mutagenic

NMU was a

weak mutagen

compared to N-

ethyl-N-

nitrosourea

(NEU), attributed

to efficient repair

of O⁶-MeG in

human cells.

[18]
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Acute and Chronic Toxicity
Acute Toxicity
Acute exposure to N-nitroso compounds can cause immediate health effects. In humans, acute

exposure to NMU is known to cause dermatitis.[13] High exposure may lead to systemic

effects.[4][5]

Animal Data (NMU):

LD₅₀ (Syrian Hamster, i.p.): 110 mg/kg body weight.[12]

Acute Symptoms: Nausea, vomiting, diarrhea, leukopenia (decrease in white blood cells).[5]

Pathology: Extensive liver cell necrosis, kidney necrosis, and hemorrhagic lesions of the

intestine.[12]

Chronic Toxicity
The primary endpoint of chronic toxicity for N-Nitroso-N-methylurethane is its carcinogenicity,

as detailed in Section 3.0. Long-term, low-dose exposure is associated with an increased risk

of tumor development in susceptible organs. There is no established safe level of exposure to a

carcinogen.[4]

Experimental Protocols: Self-Validating
Methodologies
The following protocols are based on established methodologies for N-Nitroso-N-methylurea

(NMU) and represent the standard for assessing the toxicity of direct-acting methylating agents.

Trustworthiness through Self-Validation: Each protocol includes inherent controls. The use of

vehicle controls establishes the baseline response, while positive controls (where applicable)

validate the sensitivity of the experimental system. Dose-response evaluations are critical; a

clear relationship between increasing dose and increasing toxicological effect provides strong

evidence of causality.
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Protocol: Carcinogenicity Bioassay in Rats (Mammary
Gland Model)
This protocol is a widely used and reliable model for studying chemically induced breast

cancer.
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Caption: Workflow for an NMU-induced mammary carcinogenesis study.

Step-by-Step Methodology:

Animal Model: Use female Sprague-Dawley rats, 35-40 days of age. Acclimatize for at least

one week.

Compound Preparation: Prepare NMU at a concentration of 10 mg/mL in 0.9% NaCl,

acidified to pH 4.0-5.0 with acetic acid. Prepare fresh and protect from light, as NMU is

unstable.

Administration: At 50 days of age, administer a single intraperitoneal (i.p.) or intravenous

(i.v.) injection of NMU at a dose of 50 mg/kg body weight. A control group should receive a

vehicle-only injection.

Monitoring: Palpate animals for the appearance of mammary tumors weekly. Record the date

of appearance and location of each tumor. Monitor animal health and body weight

throughout the study.

Termination: Euthanize animals when tumors reach a predetermined size (e.g., 1-2 cm in

diameter) or at the end of the study period (e.g., 20-25 weeks).
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Necropsy and Analysis: At necropsy, dissect all mammary tumors. Record the number,

location, weight, and dimensions of each tumor. Fix tumors in 10% neutral buffered formalin

for histopathological analysis to confirm malignancy.

Endpoints: The primary endpoints are tumor incidence (% of animals with tumors), tumor

multiplicity (average number of tumors per animal), and latency (time to first tumor).

Protocol: Ames Test (Bacterial Reverse Mutation Assay)
This in vitro test is a standard screen for mutagenicity.

Step-by-Step Methodology:

Bacterial Strains: Use Salmonella typhimurium strains TA100 and TA1535, which are

sensitive to base-pair substitution mutagens.

Metabolic Activation: As NMUT is a direct-acting agent, the test is typically run without an

exogenous metabolic activation system (S9 mix). However, running a parallel experiment

with S9 can confirm that metabolic processes do not deactivate the compound. For many

nitrosamines, hamster liver S9 is more effective than rat liver S9.[15][19]

Pre-incubation Method: a. In a test tube, combine 0.1 mL of an overnight bacterial culture,

0.5 mL of phosphate buffer (or S9 mix), and 0.05 mL of the test compound solution (NMUT

dissolved in a suitable solvent like DMSO). b. Incubate the mixture at 37°C for 20-30 minutes

with shaking.[20]

Plating: Add 2.0 mL of molten top agar (containing a trace amount of histidine to allow for

initial cell divisions) to the tube, vortex gently, and pour the contents onto a minimal glucose

agar plate.

Incubation: Incubate the plates at 37°C for 48-72 hours.

Scoring: Count the number of revertant colonies (his+) on each plate. A positive result is

defined as a dose-dependent increase in the number of revertant colonies compared to the

solvent control, typically a two-fold or greater increase.

Protocol: Comet Assay (Single Cell Gel Electrophoresis)
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This assay provides a sensitive measure of DNA strand breaks in individual cells.

Step-by-Step Methodology:

Cell Culture and Treatment: Culture a suitable cell line (e.g., CHOK1, A549) to approximately

80-90% confluency. Expose the cells to various concentrations of NMUT (and a vehicle

control) for a short duration (e.g., 2-4 hours).

Cell Embedding: Harvest the cells via trypsinization, wash with PBS, and resuspend at a

concentration of ~1x10⁵ cells/mL. Mix a small volume of the cell suspension with low melting

point agarose and pipette onto a specially coated microscope slide (CometSlide™). Allow to

solidify.

Lysis: Immerse the slides in a cold, freshly prepared lysis solution (containing high salt and

detergents like Triton X-100) for at least 1 hour at 4°C. This step removes cell membranes

and histones, leaving behind the DNA as a "nucleoid".[21]

Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with a high pH

alkaline buffer (pH > 13) for 20-40 minutes. This unwinds the DNA and expresses alkali-labile

sites as strand breaks.

Electrophoresis: Apply a voltage (e.g., ~1 V/cm) for 20-30 minutes. Broken DNA fragments,

being negatively charged, will migrate from the nucleoid towards the anode, forming the

"comet tail".

Neutralization and Staining: Gently wash the slides with a neutralization buffer, then stain the

DNA with a fluorescent dye (e.g., SYBR Gold, propidium iodide).

Visualization and Analysis: Visualize the slides using a fluorescence microscope. Capture

images and analyze them using specialized software. The extent of DNA damage is

quantified by measuring parameters such as tail length, % DNA in the tail, and tail moment

(tail length × % DNA in tail).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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